

pharmacokinetic and pharmacodynamic properties of durlobactam

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Durlobactam

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An In-depth Technical Guide to the Pharmacokinetic and Pharmacodynamic Properties of **Durlobactam**

Introduction

Durlobactam (formerly ETX2514) is a novel, intravenous diazabicyclooctane (DBO) β -lactamase inhibitor. It is co-administered with sulbactam, a β -lactam antibiotic, to combat serious infections caused by the *Acinetobacter baumannii-calcoaceticus* (ABC) complex. The combination, sulbactam-**durlobactam**, was specifically developed to address the urgent threat of carbapenem-resistant *Acinetobacter baumannii* (CRAB), a pathogen for which therapeutic options are severely limited.[1][2] This guide provides a detailed examination of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of **durlobactam**, summarizing key data, experimental methodologies, and the synergistic relationship with sulbactam that underpins its clinical utility.

Pharmacodynamics

Mechanism of Action

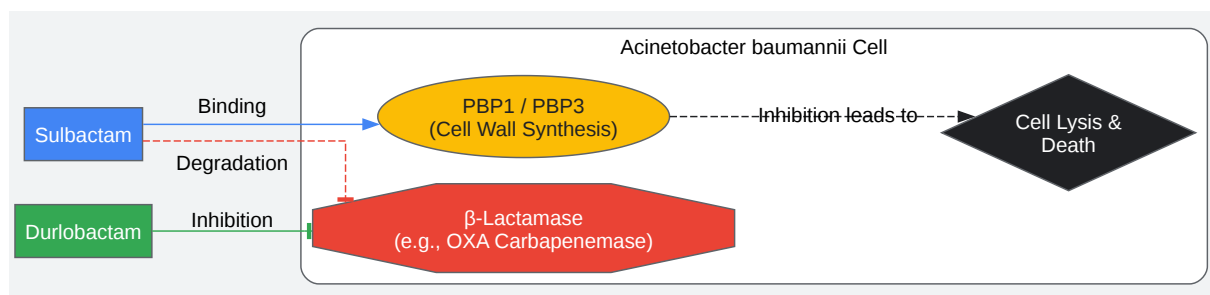
The efficacy of sulbactam-**durlobactam** relies on a synergistic interaction between its two components.

- **Sulbactam:** While classically known as a β -lactamase inhibitor, sulbactam also possesses intrinsic bactericidal activity against *Acinetobacter* spp.[3] This is due to its ability to bind to essential penicillin-binding proteins (PBPs), primarily PBP1 and PBP3, which are critical

enzymes in bacterial cell wall synthesis.[4][5] However, the clinical utility of sulbactam alone has been compromised by the widespread production of β -lactamase enzymes by contemporary *A. baumannii* isolates, which rapidly degrade the drug.[1][6]

- **Durlobactam:** **Durlobactam's** primary function is to restore sulbactam's antibacterial activity. It has minimal intrinsic activity against *A. baumannii* on its own.[4][7] Its power lies in its potent, broad-spectrum inhibition of Ambler class A, C, and D serine β -lactamases.[6][8] A key feature that distinguishes **durlobactam** from other DBO inhibitors is its robust activity against the class D OXA carbapenemases that are the predominant mechanism of carbapenem resistance in *A. baumannii*. [1][6][9]

By binding to and inhibiting these β -lactamases, **durlobactam** protects sulbactam from enzymatic degradation. This allows sulbactam to reach its PBP targets, disrupt peptidoglycan synthesis, and cause bacterial cell death.[2] The mechanism of inhibition is reversible; **durlobactam** carbamoylates the active site serine of the enzyme, and the intact inhibitor can later dissociate, allowing it to move between enzyme molecules.[1][6] It is important to note that **durlobactam** does not inhibit Ambler class B metallo- β -lactamases (MBLs).[4][6]



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Caption: Synergistic mechanism of sulbactam-**durlobactam**.

In Vitro Activity

The combination of sulbactam with **durlobactam** potently restores activity against a vast collection of global ABC isolates, including highly resistant phenotypes. The addition of

durlobactam at a fixed concentration of 4 mg/L results in a significant reduction in sulbactam Minimum Inhibitory Concentrations (MICs).

Organism / Resistance Profile	Agent	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)	Reference(s)
All ABC Isolates	Sulbactam Alone	8	64	[10] [11]
(Global, 2016-2021, n=5,032)	Sulbactam-Durlobactam	1	2	[11]
All A. baumannii Isolates	Sulbactam Alone	8	64	[10]
(Global, 2016-2017, n=1,722)	Sulbactam-Durlobactam	1	2	[10]
Carbapenem-Resistant A. baumannii	Sulbactam-Durlobactam	-	2	[7]
(China, n=831)				
MDR/XDR A. baumannii	Sulbactam-Durlobactam	1	2	[11]
(Global, 2016-2021)				

Data presented for sulbactam-**durlobactam** is with **durlobactam** at a fixed concentration of 4 mg/L.

Pharmacokinetics

Durlobactam exhibits linear pharmacokinetics and is primarily eliminated by the kidneys. Its pharmacokinetic profile is similar to that of sulbactam, allowing for a fixed-dose combination. [\[10\]](#)[\[12\]](#)

Pharmacokinetic Parameters in Adults

The following table summarizes the key steady-state pharmacokinetic parameters for **durlobactam** and sulbactam following intravenous administration.

Parameter	Durlobactam	Sulbactam	Population / Condition	Reference(s)
Dose	1g q6h (3h infusion)	1g q6h (3h infusion)	Hospitalized Patients (cUTI)	[12]
T _{1/2} (h)	2.2	1.6	Hospitalized Patients (cUTI)	[12]
CL _{ss} (L/h)	10.3	13.4	Hospitalized Patients (cUTI)	[12]
V _{ss} (L)	31.6	36.0	Hospitalized Patients (cUTI)	[12]
T _{1/2} (h)	2.3	2.1	Healthy Subjects (CrCl ≥90)	[13]
C _{max} (μg/mL)	38.7	45.4	Healthy Subjects (CrCl ≥90)	[13]
AUC _{0–inf} (μg·h/mL)	135	114	Healthy Subjects (CrCl ≥90)	[13]
CL (L/h)	7.4	8.8	Healthy Subjects (CrCl ≥90)	[13]
T _{1/2} (h)	7.1	7.9	Severe Renal Impairment (CrCl <30)	[13]
C _{max} (μg/mL)	28.6	37.6	Severe Renal Impairment (CrCl <30)	[13]
AUC _{0–inf} (μg·h/mL)	312	349	Severe Renal Impairment (CrCl <30)	[13]
Protein Binding (%)	~10	~38	-	[14]

ELF Penetration (%)	~41	~86	-	[14]
CSF/Serum AUC Ratio	0.27 - 0.30	0.47 - 0.64	Patients with Ventriculitis	[15]

Abbreviations: $T_{1/2}$, half-life; CL_{ss} , steady-state clearance; V_{ss} , steady-state volume of distribution; C_{max} , maximum concentration; AUC, area under the curve; CrCl, creatinine clearance (mL/min); ELF, epithelial lining fluid; CSF, cerebrospinal fluid.

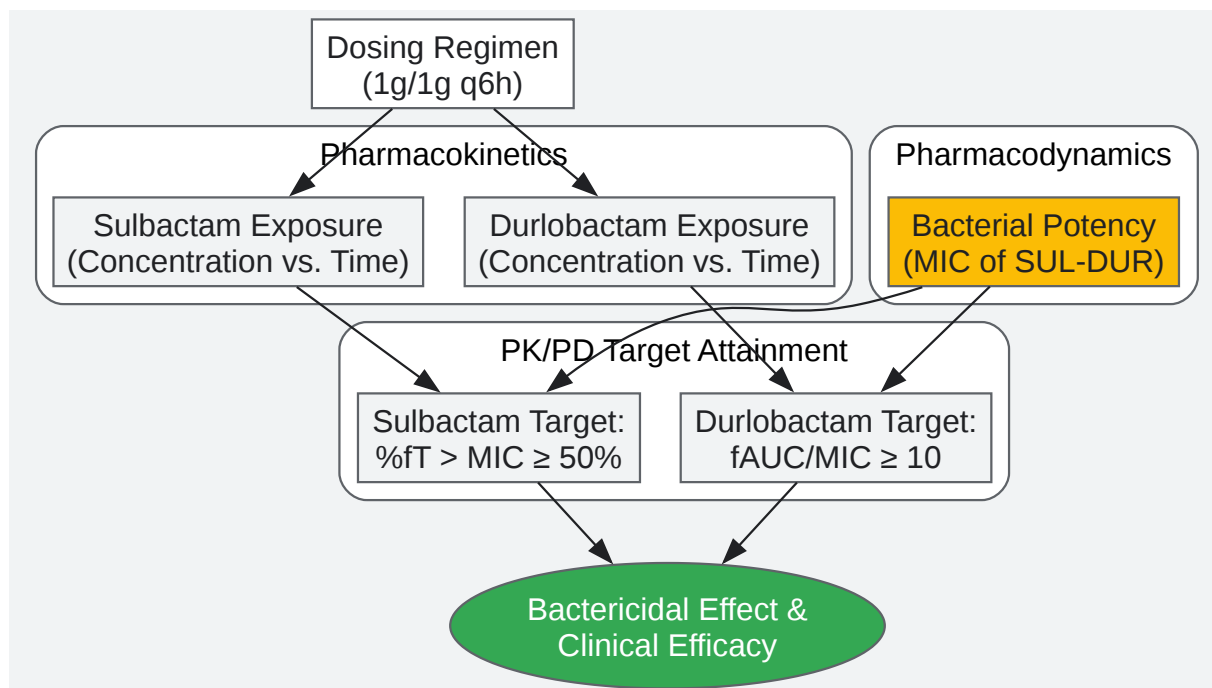
Metabolism and Excretion

The predominant clearance mechanism for **durlobactam** is renal excretion.[10][16] In individuals with normal to moderately impaired renal function, approximately 70% of the administered dose is recovered unchanged in the urine.[13][16] As renal function declines, systemic exposure (C_{max} and AUC) to both **durlobactam** and sulbactam increases in a linear fashion, necessitating dose adjustments for patients with severe renal impairment.[13][17][18] Both compounds are effectively removed from plasma by hemodialysis.[17][19]

Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship

The efficacy of sulbactam-**durlobactam** is dependent on achieving specific exposure targets for each component, which have been defined through extensive non-clinical modeling.

- PK/PD Index: The primary PK/PD driver of efficacy for sulbactam is the percentage of the dosing interval during which the free drug concentration remains above the MIC ($\%fT > MIC$). [20][21] For **durlobactam**, the key index is the ratio of the 24-hour area under the free drug concentration-time curve to the MIC ($fAUC/MIC$). [20][21]
- PK/PD Targets: In neutropenic murine infection models, bactericidal activity ($\geq 1\text{-log}_{10}$ CFU reduction) was achieved when sulbactam exposures reached a target of approximately 50% $fT > MIC$ and **durlobactam** exposures reached a target f^*AUC/MIC ratio of ~ 10 . [1][22] These targets were used to support dose selection for the pivotal Phase 3 clinical trial. [22]



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Caption: Logical relationship of PK/PD parameters to clinical efficacy.

Key Experimental Protocols

In Vitro Susceptibility Testing

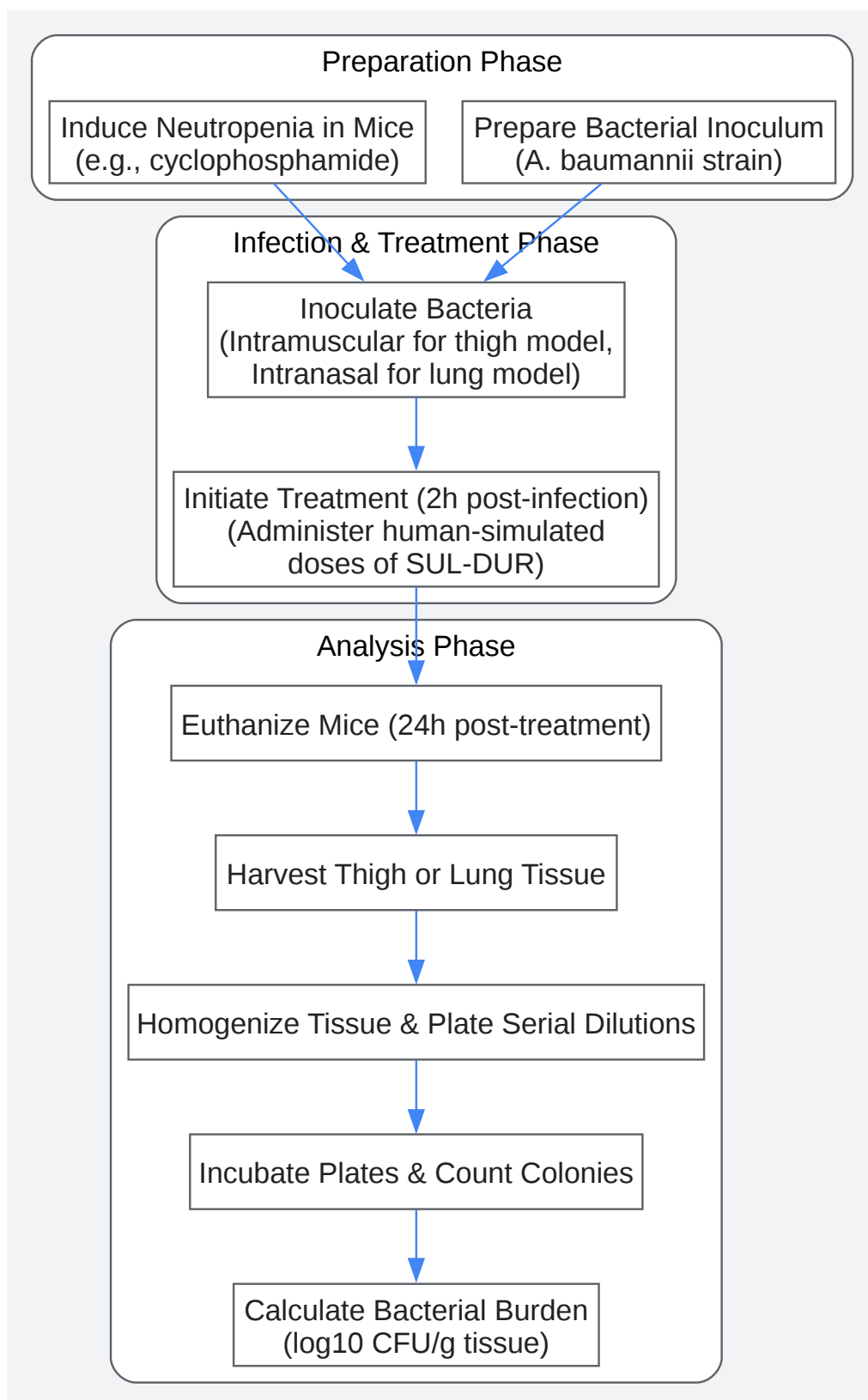
The in vitro activity of sulbactam-**durlobactam** is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

- Preparation: A bacterial suspension is prepared and standardized to a 0.5 McFarland turbidity.
- Dilution: Serial two-fold dilutions of sulbactam are prepared in cation-adjusted Mueller-Hinton broth.
- Fixed Concentration: **Durlobactam** is added to each well at a fixed concentration, typically 4 mg/L.[\[10\]](#)[\[11\]](#)
- Inoculation: The prepared microdilution plates are inoculated with the bacterial suspension.

- Incubation: Plates are incubated at 35°C for 16-20 hours.
- Reading: The MIC is determined as the lowest concentration of sulbactam (in the presence of fixed **durlobactam**) that completely inhibits visible bacterial growth.

In Vivo Murine Infection Models

The neutropenic murine thigh and lung infection models are standard preclinical assays used to establish PK/PD targets and predict clinical efficacy.[\[3\]](#)[\[10\]](#)



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Caption: Workflow for a typical neutropenic murine infection model.

Clinical Efficacy and Safety Summary

The pivotal Phase 3 ATTACK trial evaluated the efficacy and safety of sulbactam-**durlobactam** versus colistin (both in combination with imipenem/cilastatin) for the treatment of serious infections caused by ABC, including hospital-acquired bacterial pneumonia and ventilator-associated bacterial pneumonia.[23][24]

- Efficacy: Sulbactam-**durlobactam** demonstrated non-inferiority to colistin for the primary endpoint of 28-day all-cause mortality in patients with carbapenem-resistant ABC infections (19.0% vs. 32.3%).[24][25] Furthermore, clinical cure rates significantly favored the sulbactam-**durlobactam** arm.[25]
- Safety: The combination was well-tolerated and exhibited a favorable safety profile. Notably, there was a statistically significant lower incidence of nephrotoxicity with sulbactam-**durlobactam** compared to colistin (13% vs. 38%).[24][26]

Conclusion

Durlobactam is a potent β -lactamase inhibitor with a pharmacokinetic profile that is well-matched to its partner antibiotic, sulbactam. Its pharmacodynamic excellence lies in its ability to neutralize the key resistance mechanisms (Class A, C, and D β -lactamases) in *Acinetobacter baumannii*, thereby restoring the intrinsic bactericidal activity of sulbactam. The well-defined PK/PD targets, established through robust preclinical models and validated in a successful Phase 3 clinical trial, provide a strong foundation for its use. The sulbactam-**durlobactam** combination represents a critical advancement and a much-needed therapeutic option for patients with serious infections caused by multidrug-resistant *Acinetobacter baumannii*.

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- To cite this document: BenchChem. [pharmacokinetic and pharmacodynamic properties of durlobactam]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607225#pharmacokinetic-and-pharmacodynamic-properties-of-durlobactam]

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